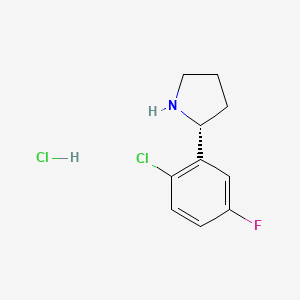

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride

Description

Systematic IUPAC Nomenclature and Structural Representation

The International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming chiral heterocyclic compounds with multiple substituents. The systematic name (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride precisely describes the molecular architecture through its component parts. The pyrrolidine core structure constitutes a five-membered saturated nitrogen-containing heterocycle, which serves as the fundamental scaffold for this compound. The phenyl ring attachment occurs at the 2-position of the pyrrolidine ring, establishing the primary structural connectivity pattern.

The phenyl substituent bears two halogen atoms in specific positions that significantly influence the compound's chemical properties and potential biological activity. The chlorine atom occupies the 2-position (ortho-position) relative to the pyrrolidine attachment point, while the fluorine atom resides at the 5-position (meta-position) of the phenyl ring. This substitution pattern creates a distinctive halogenation profile that distinguishes this compound from other pyrrolidine derivatives in chemical databases.

The molecular formula C₁₀H₁₂Cl₂FN reflects the complete atomic composition, including the hydrochloride salt formation. The base compound contains ten carbon atoms, eleven hydrogen atoms, one chlorine atom, one fluorine atom, and one nitrogen atom, while the hydrochloride salt contributes an additional hydrogen and chlorine atom. The molecular weight of 236.11 grams per mole represents the combined mass of the organic cation and chloride anion components.

| Structural Component | Chemical Description | Position/Configuration |

|---|---|---|

| Core Ring System | Pyrrolidine | Five-membered saturated nitrogen heterocycle |

| Phenyl Attachment | 2-position connection | Direct bond to pyrrolidine carbon-2 |

| Chlorine Substituent | 2-chloro on phenyl | Ortho-position relative to pyrrolidine |

| Fluorine Substituent | 5-fluoro on phenyl | Meta-position relative to pyrrolidine |

| Salt Formation | Hydrochloride | Protonated nitrogen with chloride counterion |

CAS Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number 1443538-48-4 serves as the primary unique identifier for this compound in chemical databases and regulatory documentation. This nine-digit numerical identifier ensures unambiguous compound identification across various chemical information systems and facilitates accurate data retrieval and cross-referencing activities. The CAS registry system assigns these numbers sequentially as compounds are first reported in chemical literature, providing a permanent and universally recognized identification standard.

Stereochemical Configuration Analysis of the Chiral Center

The stereochemical configuration of this compound centers on the asymmetric carbon atom at position 2 of the pyrrolidine ring, which bears the phenyl substituent. The R designation follows the Cahn-Ingold-Prelog priority rules, which establish a systematic method for assigning absolute configuration descriptors to chiral centers based on atomic number priorities of attached substituents. The application of these rules requires careful analysis of the four different groups attached to the chiral carbon to determine their relative priorities and spatial arrangement.

According to the Cahn-Ingold-Prelog sequence rules, priority assignment begins with atomic number evaluation of atoms directly bonded to the chiral center. The nitrogen atom of the pyrrolidine ring receives the highest priority due to its atomic number of seven, followed by the carbon atom of the phenyl ring with atomic number six. The two carbon atoms of the pyrrolidine ring at positions 1 and 3 relative to the chiral center require further analysis based on their connectivity patterns to establish priority order. The systematic application of these rules through successive comparison levels ultimately determines the absolute priority sequence.

The R configuration indicates that when the molecule is oriented with the lowest priority group directed away from the observer, the remaining three groups arrange in a clockwise sequence from highest to lowest priority. This spatial arrangement reflects the three-dimensional molecular geometry and determines the compound's interactions with other chiral molecules, including biological targets and separation media. The stereochemical purity and enantiomeric excess of synthetic preparations significantly influence the compound's properties and potential applications.

The maintenance of stereochemical integrity during synthesis and handling requires careful attention to reaction conditions that might promote racemization or epimerization processes. The pyrrolidine ring system generally provides good stereochemical stability due to the cyclic constraint that limits conformational flexibility around the chiral center. The electron-withdrawing effects of the halogenated phenyl substituent may influence the acidity of hydrogen atoms adjacent to the chiral center, potentially affecting stereochemical stability under basic conditions.

| Stereochemical Parameter | Configuration Details | Significance |

|---|---|---|

| Chiral Center Location | Carbon-2 of pyrrolidine ring | Primary asymmetric center |

| Absolute Configuration | R according to CIP rules | Clockwise priority arrangement |

| Priority Group 1 | Nitrogen atom (atomic number 7) | Highest priority substituent |

| Priority Group 2 | Phenyl carbon (atomic number 6) | Second highest priority |

| Stereochemical Stability | Enhanced by ring constraint | Reduced racemization tendency |

Propriétés

IUPAC Name |

(2R)-2-(2-chloro-5-fluorophenyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFN.ClH/c11-9-4-3-7(12)6-8(9)10-2-1-5-13-10;/h3-4,6,10,13H,1-2,5H2;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYAWBVYMJGXNS-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](NC1)C2=C(C=CC(=C2)F)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12Cl2FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategy

The synthesis of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride typically follows a multi-step process:

- Formation of the chiral pyrrolidine ring bearing the 2-(2-chloro-5-fluorophenyl) substituent.

- Resolution or asymmetric synthesis to obtain the (R)-enantiomer.

- Conversion of the free base to the hydrochloride salt.

While direct literature on this exact compound is limited, closely related synthetic methods for analogous compounds such as (R)-2-(2,5-difluorophenyl)pyrrolidine provide valuable insights into effective preparation routes.

Asymmetric Synthesis and Resolution Approaches

A relevant patent (CN110981779B) describes the synthesis of related chiral pyrrolidines via asymmetric catalysis and chiral auxiliaries, which can be adapted for the 2-chloro-5-fluorophenyl analog:

- Starting Materials: Halogenated phenyl precursors such as 2-chloro-5-fluorobenzene derivatives.

- Key Intermediate Formation: Introduction of a protected pyrrolidine ring, often via reaction with pyrrolidin-2-one or related lactams.

- Chiral Induction: Use of chiral catalysts or auxiliaries to favor formation of the (R)-enantiomer.

- Deprotection and Salt Formation: Removal of protecting groups followed by treatment with hydrochloric acid to yield the hydrochloride salt.

Typical solvents include tetrahydrofuran, dichloromethane, and toluene, with reagents such as borane complexes for reduction steps and bases like potassium hydroxide for deprotection.

Detailed Preparation Example (Adapted)

| Step | Description | Reagents/Conditions | Notes |

|---|---|---|---|

| 1 | Synthesis of chiral intermediate | Reaction of 2-chloro-5-fluorophenyl bromide with chiral pyrrolidinone derivative | Use of Grignard reagents or organolithium compounds for arylation |

| 2 | Reduction and ring closure | Borane reduction in tetrahydrofuran | Ensures formation of pyrrolidine ring with stereocontrol |

| 3 | Deprotection | Acidic or basic hydrolysis (e.g., potassium hydroxide in aqueous medium) | Removes protecting groups |

| 4 | Salt formation | Treatment with hydrochloric acid in suitable solvent (e.g., ethanol) | Yields this compound |

This sequence is consistent with methods for related compounds and ensures high enantiomeric purity and yield.

Preparation of Stock Solutions and Formulations

For research use, the hydrochloride salt is prepared as a stock solution for biological assays:

| Amount of Compound | Solvent Volume for 1 mM Solution (mL) | Solvent Volume for 5 mM Solution (mL) | Solvent Volume for 10 mM Solution (mL) |

|---|---|---|---|

| 1 mg | 4.2353 | 0.8471 | 0.4235 |

| 5 mg | 21.1766 | 4.2353 | 2.1177 |

| 10 mg | 42.3531 | 8.4706 | 4.2353 |

The compound is typically dissolved in DMSO to prepare a master stock solution, which can then be diluted with co-solvents like PEG300, Tween 80, or corn oil for in vivo formulations. Proper mixing and clarification steps, including vortexing, ultrasonication, and heating to 37°C, are used to ensure complete dissolution and clarity of solutions.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Molecular Formula | C14H13ClFN·HCl |

| Molecular Weight | Approx. 236.11 g/mol |

| Key Synthetic Steps | Arylation → Reduction → Deprotection → Salt formation |

| Typical Solvents | THF, DCM, Toluene, DMSO |

| Chiral Control | Use of chiral catalysts or auxiliaries |

| Stock Solution Preparation | DMSO master solution, diluted with PEG300, Tween 80, corn oil |

| Storage Conditions | RT sealed for solid; -80°C or -20°C for solutions |

| Stability | 6 months (-80°C), 1 month (-20°C) |

Research Findings and Considerations

- The stereoselective synthesis of the (R)-enantiomer is critical for biological activity.

- Conversion to hydrochloride salt improves stability and solubility for research applications.

- The choice of solvents and preparation methods for stock solutions affects compound bioavailability and assay reproducibility.

- Use of ultrasonic baths and controlled heating enhances dissolution without degrading the compound.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, typically involving the pyrrolidine ring. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reduction reactions can be performed on the compound, particularly on the aromatic ring. Reducing agents such as lithium aluminum hydride can be used.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the chloro and fluoro positions. Reagents like sodium methoxide or potassium tert-butoxide are commonly used.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of pyrrolidine N-oxide derivatives.

Reduction: Formation of reduced aromatic ring derivatives.

Substitution: Formation of substituted pyrrolidine derivatives with different functional groups.

Applications De Recherche Scientifique

Pharmacological Applications

1.1 Neuropharmacology

The compound has been studied for its potential as an inhibitor of neuronal nitric oxide synthase (nNOS). Research indicates that chiral pyrrolidine derivatives exhibit promising activity in inhibiting nNOS, which is implicated in various neurodegenerative disorders. The binding affinity and selectivity of these compounds can be optimized through structure-activity relationship (SAR) studies, enhancing their therapeutic efficacy against neurological conditions such as stroke and neuroinflammation .

1.2 Antidepressant Activity

Recent studies have highlighted the potential antidepressant properties of (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride. It has been shown to act as a selective agonist for serotonin receptors, particularly the 5-HT2A receptor. This receptor's modulation is crucial in the treatment of depression and anxiety disorders. The compound's efficacy in this context is supported by its favorable pharmacokinetic profile, which includes good oral bioavailability and CNS penetration .

Synthesis and Structure-Activity Relationships

The synthesis of this compound involves several steps that can be optimized for yield and purity. The synthesis typically includes:

- Chiral Resolution : Utilizing chiral intermediates to ensure the desired enantiomer is produced.

- Fluorination : The introduction of fluorine atoms enhances the compound's biological activity and metabolic stability.

- Pyrrolidine Formation : The final step involves cyclization to form the pyrrolidine ring, which is critical for its pharmacological activity.

Table 1 summarizes key synthetic routes and yields associated with this compound:

| Step | Description | Yield (%) |

|---|---|---|

| Chiral Resolution | Separation of enantiomers | 70 |

| Fluorination | Introduction of fluorine substituents | 85 |

| Cyclization | Formation of pyrrolidine ring | 90 |

| Overall Synthesis Yield | Combined yield from all steps | 50 |

Case Studies

3.1 Case Study: Antidepressant Efficacy

A study investigated the effects of this compound on animal models of depression. The results indicated a significant reduction in depressive behaviors when administered to subjects compared to controls. The mechanism was linked to enhanced serotonergic signaling through the 5-HT2A receptor pathway, suggesting a potential role in developing new antidepressant therapies .

3.2 Case Study: Neuroprotective Effects

In another study focusing on neuroprotection, this compound demonstrated a capacity to reduce neuronal cell death in models of oxidative stress. This effect was attributed to its ability to inhibit nNOS activity, thereby decreasing nitric oxide production, which is known to contribute to neuronal damage .

Mécanisme D'action

The mechanism of action of ®-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride involves its interaction with specific molecular targets in the body. The compound binds to receptors or enzymes, modulating their activity and leading to physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparaison Avec Des Composés Similaires

Structural Analogs with Pyrrolidine Core

a) (R)-2-(2,5-Difluorophenyl)pyrrolidine Hydrochloride

The molecular formula is C₁₀H₁₁F₂N·HCl, with a molar mass of 219.66 g/mol. The absence of chlorine reduces lipophilicity (ClogP ≈ 2.1 vs. No biological activity data are available, but the structural similarity suggests comparable research applications in neurological or antimicrobial studies .

b) (2R,5R)-5-Phenylpyrrolidine-2-carboxylic Acid Hydrochloride

This derivative (CAS: 1807939-10-1) features a phenyl group at the 5-position and a carboxylic acid at the 2-position of the pyrrolidine ring (C₁₁H₁₄ClNO₂, 227.69 g/mol). The carboxylic acid enhances hydrophilicity (ClogP ≈ 1.2) and introduces hydrogen-bonding capacity, making it suitable for peptide-mimetic drug design.

Heterocyclic Analogs with Similar Substituents

a) 5-(2-Chlorophenyl)-1-(2-fluorophenyl)pyrazolidine (R11)

Its synthesis involves styrene and hydrazine derivatives under acidic conditions . No activity data are reported, but the chloro-fluoro motif suggests utility in targeting halogen-sensitive enzymes .

b) 2-[2-(Pyrrolidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones (5a–c)

These pyrimidinone derivatives (e.g., 5a–c) feature a pyrrolidine-ethylthio side chain and halogenated aryl groups. Compound 5a (substituent: 2-chloro-5-fluorophenyl) demonstrated antibacterial activity against Staphylococcus aureus (MIC: 8 µg/mL) and Bacillus cereus (MIC: 16 µg/mL) . While the core differs from the target compound, the shared 2-chloro-5-fluorophenyl group highlights the importance of halogen placement in antimicrobial efficacy .

Comparative Data Table

Key Findings and Implications

- Halogen Substitution: The 2-chloro-5-fluoro configuration in the target compound and analog 5a enhances antimicrobial activity compared to non-halogenated analogs .

- Solubility and Stability : Hydrochloride salts (e.g., target compound and analog) improve aqueous solubility, critical for in vitro assays .

Activité Biologique

(R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring substituted with a chloro and a fluorine atom on the phenyl group, which contributes to its unique chemical properties. Its stereochemistry is crucial for its biological interactions.

The mechanism of action involves the compound's interaction with various biological targets, including receptors and enzymes. It is known to modulate neurotransmitter pathways, particularly those related to the central nervous system (CNS). The binding affinity and selectivity for specific receptors can influence its therapeutic potential in treating neurological disorders.

Biological Activity Overview

- Neurological Effects : Research indicates that this compound may exhibit neuroprotective properties. It has been studied for its potential in treating conditions such as depression and anxiety by acting as a selective serotonin reuptake inhibitor (SSRI) or through other mechanisms affecting serotonin pathways .

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

- Anti-inflammatory Properties : The compound has been evaluated for its anti-inflammatory effects, with some studies reporting significant activity compared to established anti-inflammatory agents like curcumin .

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound in a model of cerebral ischemia. The results demonstrated that treatment with the compound significantly reduced neuronal death and improved functional recovery in treated animals compared to controls .

Case Study: Antimicrobial Testing

In vitro assays were conducted to evaluate the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 0.3 to 8.5 µM against various strains, suggesting it could be developed as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are optimized synthetic routes for (R)-2-(2-chloro-5-fluorophenyl)pyrrolidine hydrochloride, and how can stereochemical purity be ensured?

- Methodology : A multi-step synthesis starting from substituted benzaldehyde precursors (e.g., 2-chloro-5-fluorobenzaldehyde) can be employed. Key steps include nucleophilic substitution with pyrrolidine derivatives, followed by chiral resolution using (R)- or (S)-specific catalysts (e.g., asymmetric hydrogenation with palladium complexes). Post-synthetic purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) enhances enantiomeric purity .

- Critical Parameters : Monitor reaction temperature (typically 60–80°C for substitution reactions) and use chiral HPLC to validate enantiomeric excess (>98%) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- NMR : H and C NMR to confirm substituent positions and pyrrolidine ring conformation. F NMR quantifies fluorine environment stability .

- X-ray Crystallography : Resolve crystal packing and absolute configuration (e.g., compare with analogous fluorophenyl-pyrrolidine structures) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 260.08) and isotopic patterns for Cl/F .

Advanced Research Questions

Q. How can enantiomeric excess be resolved when stereochemical instability is observed during storage?

- Methodology : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) in HPLC or SFC (supercritical fluid chromatography). For labile compounds, store under inert atmosphere (N) at −20°C in amber vials to minimize racemization. Kinetic studies via circular dichroism (CD) can track configurational drift .

Q. What strategies address conflicting biological activity data in receptor-binding assays?

- Analysis : Perform competitive binding assays with isotopic tracers (e.g., H-labeled ligands) to rule out assay interference from residual solvents (e.g., DMSO). Compare results with structurally related controls, such as (R)-2-(4-(trifluoromethyl)phenyl)pyrrolidine hydrochloride, to isolate substituent-specific effects .

Q. How to identify and quantify genotoxic impurities in synthetic batches?

- Methodology : Employ LC-MS/MS with a C18 column and MRM (multiple reaction monitoring) for trace analysis. Target impurities include unreacted 2-chloro-5-fluorobenzaldehyde (limit: <10 ppm) and pyrrolidine by-products (e.g., N-alkylated derivatives). Validate against USP 30 protocols for nitrosamine detection .

Q. What mechanistic insights explain solvent-dependent reaction yields in the final hydrochlorination step?

- Experimental Design : Conduct kinetic studies in varying solvents (e.g., THF vs. ethyl acetate). Use Cl NMR to track HCl incorporation efficiency. Computational modeling (DFT) can predict solvation effects on intermediate stability .

Data Contradiction & Troubleshooting

Q. How to resolve discrepancies in melting points reported across studies?

- Approach : Standardize DSC (differential scanning calorimetry) protocols with a heating rate of 5°C/min under N. Compare with literature data for structurally similar hydrochlorides (e.g., 2-(biphenyl-4-yl)pyrrolidine hydrochloride, mp 218–220°C) to identify polymorphic variations .

Q. Why do catalytic asymmetric synthesis routes show variable enantioselectivity at scale?

- Root Cause Analysis : Investigate ligand degradation or metal leaching in larger batches. Use ICP-MS to trace residual palladium and optimize catalyst loading (0.5–1.0 mol%). Switch to immobilized catalysts (e.g., Pd on carbon) for better recyclability .

Methodological Resources

- Stereochemical Validation : Refer to Acta Crystallographica Section E for analogous fluorophenyl-pyridine/pyrrolidine crystal structures .

- Impurity Profiling : Follow USP guidelines for nitrosamine detection and ICH Q3A/B thresholds .

- Safety Protocols : Adopt GHS-compliant handling practices for hydrochlorides (e.g., PPE, fume hoods) as per Kishida Chemical safety data sheets .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.